molecular formula C9H8N2O2 B3210332 7-Methoxy-1,8-naphthyridin-2(1H)-one CAS No. 106582-47-2

7-Methoxy-1,8-naphthyridin-2(1H)-one

Cat. No. B3210332
CAS RN: 106582-47-2
M. Wt: 176.17 g/mol
InChI Key: UBDDVDWCLPOJPW-UHFFFAOYSA-N
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Description

7-Methoxy-1,8-naphthyridin-2(1H)-one, also known as MN-64, is a synthetic compound that belongs to the class of naphthyridine derivatives. It has been found to possess potential therapeutic benefits, especially in the field of cancer research.

Scientific Research Applications

Anticancer Activity

The Naphthyridine family, including derivatives like 7-Methoxy-1,8-naphthyridin-2(1H)-one, has been recognized for its anticancer properties. For instance, a study showed that certain derivatives, specifically 9-methoxy benzo[b][1,8] Naphthyridin-2(1H)-one, exhibited significant anticancer activity against lung cancer. The compound demonstrated strong binding properties against proteins responsible for lung cancer, such as ALK, EGFR, KRAS, RET, and ROS1, in molecular docking analyses. Moreover, in vitro tests using the A549 cell line indicated substantial antitumor activity, with up to 75% cell death (Thilagam & Rajendran, 2015).

Kinase Inhibition

The 1,6-naphthyridine motif, related to 7-Methoxy-1,8-naphthyridin-2(1H)-one, has been identified as a new class of c-Met kinase inhibitors. The introduction of specific substituents into this framework resulted in effective Met inhibition, important in certain types of cancer treatments. For example, compounds with an N-1 alkyl substituent and a hydrophobic substituted benzyl group at the N-3 position showed significant potency as Met inhibitors (Wang et al., 2013).

Antiallergy Properties

A novel class of antiallergy agents involving substituted 1,8-naphthyridin-2(1H)-ones, like 7-Methoxy-1,8-naphthyridin-2(1H)-one, has shown potential. These compounds have been identified as potent inhibitors of allergic and nonallergic bronchospasm in animal models. The mechanism may involve inhibition of the release of certain leukotrienes (Sherlock et al., 1988).

Antiviral Activity

In the realm of antiviral research, 7-Methoxy-1,8-naphthyridin-2(1H)-one derivatives, particularly those like 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one, have been explored as HIV integrase inhibitors. These derivatives have shownpotent inhibition in HIV-integrase strand transfer assays and cellular assays, contributing valuable insights into the development of new antiviral therapies (Boros et al., 2009).

Fluorescent Properties

Certain 1,8-naphthyridine derivatives, like the 7-Methoxy-1,8-naphthyridin-2(1H)-one, have been studied for their fluorescent properties. For example, compounds like 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine displayed strong fluorescence due to electron-donating aryl groups, indicating potential applications in fluorescence-based technologies (Ehlers et al., 2013).

Antibacterial Activity

Research has also explored the antibacterial potential of 1,8-naphthyridine derivatives. Compounds like 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit bacterial protein synthesis and whole-cell antibacterial activity, showcasing the potential for developing new antibacterial agents (Hansen et al., 2005).

properties

IUPAC Name

7-methoxy-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDDVDWCLPOJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=O)N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,8-naphthyridin-2(1H)-one

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-1H-[1,8]naphthyridin-2-one (prepared as described in J. Org. Chem. (1990), 55, 4744; 5.36 g, 29.68 mmol) in MeOH (98 mL) was added sodium methoxide (25 wt % in MeOH, 161 mL). The resulting solution was stirred at reflux for 15 h. The solvent was removed in vacuo. Water (100 mL) and EA (80 mL) were added. The phases were separated and the aq layer was extracted with EA (8×80 mL). The combined org. layers were washed with brine (50 mL), dried over MgSO4, filtered and evaporated under reduced pressure. The title compound was obtained as a beige solid (5.22 g, 100% yield).
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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